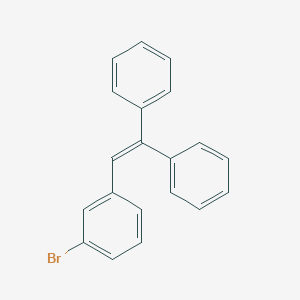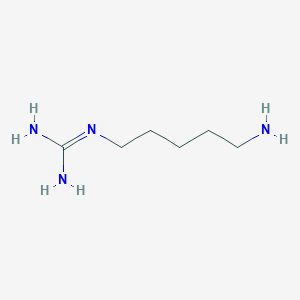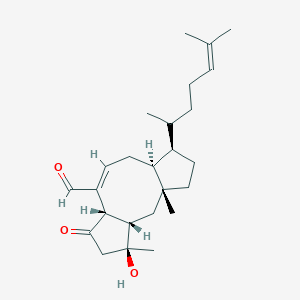
(2-propan-2-yloxyphenyl) N-methyl-N-(2-methylsulfanylacetyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-propan-2-yloxyphenyl) N-methyl-N-(2-methylsulfanylacetyl)carbamate is a chemical compound with the molecular formula C14H19NO4S . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbamic acid ester group, a methylthioacetyl group, and an o-isopropoxyphenyl group.
Preparation Methods
The synthesis of (2-propan-2-yloxyphenyl) N-methyl-N-(2-methylsulfanylacetyl)carbamate involves several steps. One common synthetic route includes the reaction of methyl isocyanate with o-isopropoxyphenol to form the corresponding carbamate. This intermediate is then reacted with methylthioacetyl chloride under appropriate conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(2-propan-2-yloxyphenyl) N-methyl-N-(2-methylsulfanylacetyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester group to an alcohol or the thioacetyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the ester or thioacetyl groups, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(2-propan-2-yloxyphenyl) N-methyl-N-(2-methylsulfanylacetyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce carbamate and thioacetyl groups into molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-propan-2-yloxyphenyl) N-methyl-N-(2-methylsulfanylacetyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by carbamylation, while the thioacetyl group can interact with thiol-containing proteins. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
(2-propan-2-yloxyphenyl) N-methyl-N-(2-methylsulfanylacetyl)carbamate can be compared with other carbamate and thioacetyl-containing compounds. Similar compounds include:
CARBAMIC ACID, METHYL ((METHYLTHIO)ACETYL)-, o-METHOXYPHENYL ESTER: This compound has a methoxy group instead of an isopropoxy group, which may affect its reactivity and biological activity.
CARBAMIC ACID, METHYL ((METHYLTHIO)ACETYL)-, o-ETHOXYPHENYL ESTER: This compound has an ethoxy group, which also influences its properties compared to the isopropoxy derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
17959-12-5 |
|---|---|
Molecular Formula |
C14H19NO4S |
Molecular Weight |
297.37 g/mol |
IUPAC Name |
(2-propan-2-yloxyphenyl) N-methyl-N-(2-methylsulfanylacetyl)carbamate |
InChI |
InChI=1S/C14H19NO4S/c1-10(2)18-11-7-5-6-8-12(11)19-14(17)15(3)13(16)9-20-4/h5-8,10H,9H2,1-4H3 |
InChI Key |
LALUBJKCIPVVIA-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC=C1OC(=O)N(C)C(=O)CSC |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OC(=O)N(C)C(=O)CSC |
Key on ui other cas no. |
17959-12-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![4-Chloro-4'-hydroxy-3'-[(4-methyl-1-piperazinyl)methyl]benzanilide](/img/structure/B100130.png)

